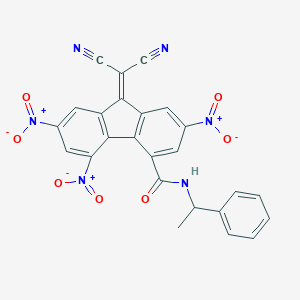
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide: is a complex organic compound with the molecular formula C25H14N6O7 and a molecular weight of 510.41466 g/mol . This compound is characterized by its unique structure, which includes multiple nitro groups and a dicyanomethylidene moiety, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide typically involves multiple steps:
Formation of Dicyanomethylidene Moiety: This step involves the reaction of the nitrated fluorene with malononitrile under basic conditions to form the dicyanomethylidene group.
Amidation: The final step involves the reaction of the intermediate with 1-phenylethylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of multiple nitro groups and the dicyanomethylidene moiety suggest potential biological activity, including antimicrobial and anticancer properties.
Industry
In industry, the compound’s stability and reactivity make it suitable for use in the development of advanced materials, such as organic semiconductors and explosives.
作用机制
The mechanism of action of 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is not fully understood. it is believed to interact with biological molecules through its nitro groups and dicyanomethylidene moiety. These interactions may involve the formation of reactive intermediates that can modify proteins and nucleic acids, leading to biological effects.
相似化合物的比较
Similar Compounds
- 2,7-dinitro-9-oxo-N-(1-phenylethyl)fluorene-4-carboxamide
- 9-(dicyanomethylene)-2,5,7-trinitrofluorene
Uniqueness
Compared to similar compounds, 9-(dicyanomethylene)-2,5,7-trisnitro-N-(1-phenylethyl)-9H-fluorene-4-carboxamide is unique due to the presence of the dicyanomethylidene moiety and the specific arrangement of nitro groups. This unique structure imparts distinct chemical and biological properties, making it a compound of significant interest in various research fields.
属性
分子式 |
C25H14N6O7 |
|---|---|
分子量 |
510.4 g/mol |
IUPAC 名称 |
9-(dicyanomethylidene)-2,5,7-trinitro-N-(1-phenylethyl)fluorene-4-carboxamide |
InChI |
InChI=1S/C25H14N6O7/c1-13(14-5-3-2-4-6-14)28-25(32)20-9-16(29(33)34)7-18-22(15(11-26)12-27)19-8-17(30(35)36)10-21(31(37)38)24(19)23(18)20/h2-10,13H,1H3,(H,28,32) |
InChI 键 |
JFYITWUMPGPNNC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C3C(=CC(=C2)[N+](=O)[O-])C(=C(C#N)C#N)C4=CC(=CC(=C43)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC3=C2C4=C(C3=C(C#N)C#N)C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-bromo-4,5-dimethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344027.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B344028.png)
![1-[(1,1,3,3-tetramethylbutyl)amino]-3-(1,3,6-tribromo-9H-carbazol-9-yl)-2-propanol](/img/structure/B344031.png)





![(6Z)-2,4-dibromo-6-[[4-(2,4-dinitroanilino)anilino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B344040.png)
![1,1'-Bis{2-[(4-chlorobenzoyl)oxy]-naphthalene}](/img/structure/B344042.png)
![15,16-Diazahexacyclo[6.6.2.23,6.110,13.02,7.09,14]nonadeca-4,11,15-triene](/img/structure/B344045.png)
![2,2'(3H,3'H)-spirobi[benzothiazole], 3,3'-dimethyl-](/img/structure/B344049.png)
![1,1'-Bis[2-phenyl-1,2-dihydrophthalazin-1-ylidene]](/img/structure/B344051.png)
![2,6-Bis[(4-chlorophenyl)sulfanyl]bicyclo[3.3.1]nona-2,6-diene](/img/structure/B344052.png)
